1,2,5-三甲基-1H-咪唑

描述

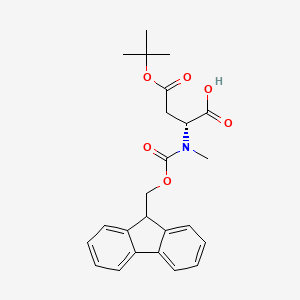

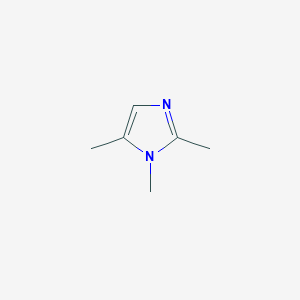

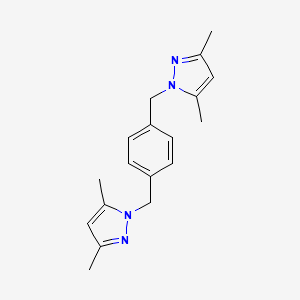

“1,2,5-Trimethyl-1H-imidazole” is a chemical compound with the molecular formula C6H10N2 . It is a type of imidazole, a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of imidazoles, including “1,2,5-Trimethyl-1H-imidazole”, often involves the reaction of glyoxal and formaldehyde in ammonia . Other methods include the use of propargylic amines through a AgOTf-catalyzed or molecular iodine-promoted cascade reaction .

Molecular Structure Analysis

The molecular structure of “1,2,5-Trimethyl-1H-imidazole” consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The molecular weight of this compound is 110.16 g/mol .

Chemical Reactions Analysis

Imidazoles, including “1,2,5-Trimethyl-1H-imidazole”, can undergo various chemical reactions. For instance, they can react with benzyl isocyanide derivatives in a process known as [3 + 2] cycloaddition .

Physical And Chemical Properties Analysis

“1,2,5-Trimethyl-1H-imidazole” has a molecular weight of 110.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 17.8 Ų .

科学研究应用

1. 生物与医药化学

1,2,5-三甲基-1H-咪唑及其衍生物在生物与医药化学中发挥着重要作用。咪唑是许多生物活性分子中常见且重要的杂环片段。研究表明,咪唑及其衍生物由于能够与生物系统中的各种酶和受体轻易结合,因此具有广泛的生物活性。这使得它们在医药化学中用于治疗各种疾病,并作为潜在的诊断剂和病理探针 (Zhang, Peng, Damu, Geng, & Zhou, 2014)。

2. 合成与表征

咪唑衍生物(包括 1,2,5-三甲基-1H-咪唑)的合成和表征对于开发具有潜在生物活性的新化合物至关重要。对从 4-甲基-1H-咪唑-5-甲醛合成的咪唑衍生物的研究表明,可以创建出可能显示生物活性的化合物。这些包括合成 5-甲醛-1,3,4-三甲基-3-咪唑鎓盐,它可以作为其他咪唑鎓衍生物的前体 (Orhan, Kose, Alkan, & Öztürk, 2019)。

3. 抗菌应用

咪唑衍生物(包括 1,2,5-三(杂)芳基咪唑)在抗菌应用中显示出有希望的结果。对这些衍生物的合成和抗菌评估的研究揭示了它们在抑制金黄色葡萄球菌增殖方面的潜力,表明它们可用于开发新的抗菌药物 (Ramos, Oliveira, Costa, & Raposo, 2020)。

4. 缓蚀

咪唑衍生物也用作缓蚀剂。对咪唑衍生物在盐酸中对钢腐蚀的抑制性能的研究证明了它们的有效性。这些化合物充当阳极抑制剂,在腐蚀性环境中为低碳钢提供保护 (Ouakki, Rbaa, Galai, Lakhrissi, Rifi, & Cherkaoui, 2018)。

5. 气体发生器和高能材料

基于咪唑的化合物在富氮气体发生器中具有潜在应用。一项关于合成用于气体发生器的富氮咪唑、1,2,4-三唑和四唑基化合物的研究发现,这些化合物具有很高的正形成热,使得它们适用于高能应用 (Srinivas, Ghule, & Muralidharan, 2014)。

作用机制

Target of Action

1,2,5-Trimethyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound that plays a crucial role in various biological systems .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The specific interactions between 1,2,5-Trimethyl-1H-imidazole and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole and its derivatives are involved in several biochemical pathways. For instance, imidazole is a key component in the biosynthesis of histidine and purines . .

Pharmacokinetics

The compound’s molecular weight (11016) and its lipophilicity suggest that it may have good bioavailability .

Result of Action

Imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of 1,2,5-Trimethyl-1H-imidazole would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 1,2,5-Trimethyl-1H-imidazole can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature under an inert atmosphere

安全和危害

未来方向

Imidazoles, including “1,2,5-Trimethyl-1H-imidazole”, have promising potential in various fields. They are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

1,2,5-trimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-4-7-6(2)8(5)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQSMXWTBRYPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B3177435.png)

![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)

![((1,3,8,10-Tetraoxo-1,3,8,10-tetrahydroanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9-diyl)bis(4,1-phenylene))diboronic acid](/img/structure/B3177498.png)